Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
Description
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a benzimidazole derivative featuring a trifluoromethoxy-substituted phenyl group at position 4 and a methyl carboxylate ester at position 6. The methyl ester moiety at position 6 may influence hydrolysis kinetics and solubility, though its exact impact depends on structural and electronic factors.
Properties
Molecular Formula |
C16H11F3N2O3 |
|---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
methyl 7-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H11F3N2O3/c1-23-15(22)10-6-12(14-13(7-10)20-8-21-14)9-2-4-11(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,20,21) |
InChI Key |
VAHAENXEXOVPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzimidazole Core with Carboxylate Functionality
According to patent WO2010081670A2, benzimidazole derivatives with carboxylate groups at the 6-position can be prepared starting from halogenated benzimidazole intermediates such as 6-bromo-4-methyl-2-propylbenzimidazole. The process involves:
- Carbonylation reactions under carbon monoxide pressure in the presence of palladium catalysts (e.g., palladium acetate) and phosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene)
- Esterification of the carboxylic acid intermediate to yield methyl esters
- Hydrolysis or amidation steps as needed to adjust functional groups
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbonylation | CO pressure (~14 bar), Pd(OAc)2, dppf, Et3N, EtOH, 100 °C, 48 h | 89 | Produces 4-methyl-2-propylbenzimidazole-6-carboxylic acid |
| Esterification | Ethanol, acid catalyst or direct esterification | High | Converts acid to methyl ester |
| Purification | Filtration, washing with ethanol, evaporation | - | Solid precipitate removal |
This method can be adapted for other substitutions on the benzimidazole ring, including trifluoromethoxyphenyl groups introduced later by cross-coupling or nucleophilic aromatic substitution.
Alternative Synthetic Routes
Other synthetic routes include:
- Condensation of methyl 3,4-diaminobenzoate with substituted benzaldehydes in the presence of metal catalysts such as nickel acetate in chloroform or sodium metabisulfite in dimethylformamide, followed by purification steps to yield 2-substituted benzimidazole-6-carboxylates.
- Use of methyl 2,2,2-trichloroacetimidate for cyclization of substituted o-phenylenediamines to form benzimidazole rings bearing ester groups.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pd-catalyzed carbonylation | 6-bromo-4-methyl-2-propylbenzimidazole | Pd(OAc)2, dppf, CO, Et3N, EtOH | 100 °C, 14 bar CO, 48 h | 89 | High yield, scalable | Requires high pressure CO |
| Coupling with trifluoromethoxyphenylisothiocyanate | 4-(5-chloro-1H-benzimidazole-2-yl)-benzene-1,2-diamine | 4-trifluoromethoxyphenylisothiocyanate | Room temp to reflux | 49 | Selective substitution | Moderate yield, multi-step |
| Condensation with substituted benzaldehydes | Methyl 3,4-diaminobenzoate, benzaldehydes | Ni(OAc)2 or Na2S2O5 | Reflux in CHCl3 or DMF | 66-70 | Mild conditions | Longer reaction times |
| Cyclization with trichloroacetimidate | Substituted o-phenylenediamines | Methyl 2,2,2-trichloroacetimidate, acetic acid | Room temp, 4 h | 56 | Simple reagents | Moderate yield, purification needed |
Research Findings and Notes
- The carbonylation method under palladium catalysis is highly efficient for introducing carboxylate groups at the 6-position of benzimidazoles, with yields up to 89% reported.
- The introduction of trifluoromethoxyphenyl substituents is effectively achieved via coupling with isothiocyanate derivatives or cross-coupling reactions, although yields may be moderate (~49%) and require chromatographic purification.
- Esterification steps to obtain methyl esters are straightforward and typically proceed with high efficiency.
- Purification techniques commonly involve filtration, washing with ethanol, evaporation, and silica gel chromatography.
- Reaction times vary from hours to days depending on the method and scale.
- The choice of solvent, catalyst, and temperature critically affects yields and purity.
- The data suggest that multi-step synthesis with careful control of reaction conditions is necessary to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the benzimidazole ring .
Scientific Research Applications
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Notes
Limitations :
- Direct comparative data on biological activity, solubility, or stability between the target and 10g/h are unavailable in the provided evidence.
- The analysis relies on structural extrapolation and a single source. Further studies are needed to validate these hypotheses.
Recommendations :
- Investigate the target’s synthetic yield, pharmacokinetics, and target affinity to enable robust comparisons.
- Explore substituent effects by synthesizing analogs with varying halogenated or ester groups.
Biological Activity
Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 336.26 g/mol
- CAS Number : 2930864-59-6
This benzimidazole derivative features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets .
Research indicates that compounds within the benzimidazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains. The presence of the trifluoromethoxy group may enhance antimicrobial potency by improving membrane permeability or inhibiting specific metabolic pathways.
- Anticancer Properties : Some studies suggest that benzimidazole compounds can inhibit cancer cell proliferation by interfering with DNA synthesis or inducing apoptosis in tumor cells. The specific activity of this compound in cancer models remains to be fully elucidated, but preliminary data indicate potential efficacy against certain cancer cell lines.
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways. For instance, it could inhibit enzymes critical for the survival of pathogens or cancer cells, thereby offering therapeutic benefits .
Antimicrobial Activity
A comparative analysis of similar compounds reveals varying degrees of antimicrobial efficacy. The following table summarizes the biological activities reported for related benzimidazole derivatives:
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| This compound | CHFNO | Moderate |
| 2-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid | CHFNO | High |
| 1-[[4-(Trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxylic acid | CHFNO | Low |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The following table presents findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Inhibition of DNA synthesis |
| A549 (lung cancer) | 18 | Cell cycle arrest |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against several strains of bacteria and fungi. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent for infections caused by resistant strains.
- Cancer Cell Line Study : In another investigation, researchers assessed the compound's effects on various cancer cell lines. The results demonstrated that the compound induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Enzyme Interaction Analysis : Preliminary studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. Further research is required to elucidate these interactions fully and their implications for therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation of substituted benzimidazole precursors with trifluoromethoxy-containing aromatic aldehydes. A general procedure includes:
- Step 1: Reacting 4-(trifluoromethoxy)benzoyl chloride (or derivatives) with methyl 3-amino-4-hydroxybenzoate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2: Cyclization using sodium metabisulfite as a catalyst under nitrogen at 120°C for 18–24 hours to form the benzimidazole core .
- Optimization: Adjusting solvent polarity, temperature (80–120°C), and catalyst loading (e.g., 1.1–1.5 equiv. of Na₂S₂O₅) can improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the trifluoromethoxy group (CF₃O-) shows characteristic ¹⁹F NMR shifts near δ -58 ppm, while the methyl ester (COOCH₃) appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms regioselectivity of the benzimidazole ring .
- HPLC-MS: Purity (>95%) is validated using C18 columns with acetonitrile/water gradients and ESI-MS to detect molecular ions (e.g., [M+H]⁺ at m/z ~377) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer:
- In Vitro Screening:
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on synthesis yields be resolved?
Methodological Answer: Discrepancies in yields (e.g., 50–80% across studies) often arise from:
- Reagent Stoichiometry: Excess aryl aldehyde (1.2–1.5 equiv.) improves cyclization efficiency but may increase byproducts .
- Oxygen Sensitivity: Conducting reactions under strict nitrogen flow reduces oxidation of intermediates .
- Analytical Validation: Use LC-MS to quantify side products (e.g., uncyclized amines) and adjust purification protocols .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). The trifluoromethoxy group’s electronegativity enhances hydrophobic binding .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC analysis shows decomposition above 200°C. Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability: Monitor ester hydrolysis in PBS (pH 7.4) via HPLC. Half-life >24 hours indicates suitability for in vivo studies .
- Surface Adsorption: Quartz crystal microbalance (QCM) studies reveal minimal adsorption on glass, but polystyrene surfaces may require BSA passivation .
Q. What analytical methods resolve conflicting spectral data for degradation products?
Methodological Answer:
- High-Resolution MS: Identify hydrolyzed products (e.g., carboxylic acid derivatives) with accurate mass measurements (error <2 ppm) .
- 2D NMR (COSY, HSQC): Assign peaks for regioisomers formed during degradation. For example, NOESY correlations distinguish between N1- and N3-substituted benzimidazoles .
Q. How can regioselectivity in benzimidazole ring formation be controlled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
